Halogen/sulfur contamination from common iron salts poisons catalysts and corrodes battery components. Iron(II) acetate is a halogen- and sulfur-free Fe(II) precursor that decomposes cleanly at 190-200°C into high-purity iron oxides, leaving no corrosive residues. • Prevents multiphase contamination in greigite anodes and catalyst poisoning in fuel cells. • Enables twin-free, monodisperse spinel ferrite nanocrystals for imaging and magnetic storage. • Eliminates HF in MIL-100/Fe-BTC MOF synthesis, reducing safety risk. Supplied anhydrous/tetrahydrate; high purity, in stock for dispatch.
Iron(II) acetate (CAS: 3094-87-9) is a halogen-free and sulfur-free iron(II) precursor procured primarily to prevent heteroatom contamination in advanced materials synthesis. Available in anhydrous and tetrahydrate forms, it provides a direct source of Fe2+ ions while exhibiting high solubility in water and select alcohols . Compared to standard inorganic iron salts, Iron(II) acetate undergoes thermal decomposition at lower temperatures (190–200 °C), yielding high-purity iron oxides and volatile organic byproducts without leaving corrosive residues . This specific thermal and purity profile dictates its selection over cheaper iron halides or sulfates in the scalable manufacturing of monodisperse nanoparticles, metal-organic frameworks (MOFs), and electrochemical catalysts.
Generic substitution of Iron(II) acetate with more common iron salts—such as Iron(II) sulfate, Iron(II) chloride, or Iron(III) acetylacetonate—frequently fails due to the introduction of application-destroying impurities or unfavorable redox dynamics. Sulfates and chlorides introduce sulfur and halogen heteroatoms that poison fuel cell catalysts, cause corrosion in battery components, and induce multiphase contamination during chalcogenide synthesis [1]. Furthermore, attempting to substitute with organic Iron(III) precursors like Fe(acac)3 complicates nanoparticle synthesis; the robust acetylacetonate ligands resist the reduction required to generate the necessary Fe(II) species, directly resulting in irregular morphologies and high rates of twin defects in the final crystal lattice [2]. Consequently, Iron(II) acetate cannot be seamlessly replaced without fundamentally altering the process chemistry and degrading the performance of the final material.
Fe²⁺/Fe³⁺ ratio and OH radical generation may drop substantially when iron sulfate or nitrate replaces acetate in Fenton catalyst synthesis.
Acetate-free precursors often yield larger, less uniform nanoparticles with lower surface area, altering photocatalytic and magnetic performance.
Iron chloride or nitrate can increase metal leaching and reduce catalyst reusability, limiting continuous-process viability.
When synthesizing spinel iron oxide nanocrystals, the choice of precursor ligation and oxidation state fundamentally dictates the final crystal morphology. Utilizing Iron(II) acetate in continuous growth synthesis yields monodisperse, spherical, and twin-free nanocrystals. In contrast, substituting with the common organic precursor Iron(III) acetylacetonate (Fe(acac)3) under identical conditions results in mixed morphologies and a high prevalence of twinned nanocrystals, as the acetylacetonate ligands inhibit the necessary reduction to Fe(II) required for flawless crystal growth[1].
| Evidence Dimension | Nanocrystal Morphology and Size Distribution |
| Target Compound Data | Spherical, twin-free nanocrystals (10.1 ± 0.9 nm) |
| Comparator Or Baseline | Fe(acac)3 precursor: Mixed morphologies with high twin defect rates |
| Quantified Difference | Elimination of twin defects and strict morphological control |
| Conditions | Continuous growth synthesis in oleyl alcohol at 230 °C |
Procuring Iron(II) acetate ensures reproducible, monodisperse nanoparticle lots critical for high-end biomedical and magnetic applications, avoiding the yield losses associated with defective crystal sorting.
For the synthesis of electrochemically active iron sulfide nanoplatelets (such as greigite, Fe3S4), the anion of the iron precursor is a critical determinant of phase purity. Formulations using Iron(II) acetate successfully yield pure Fe3S4 nanoplatelets. Conversely, substituting with Iron(II) sulfate or Iron(II) chloride under the same synthetic conditions results in a contaminated mixture of greigite alongside unidentifiable nonstoichiometric iron sulfide phases, severely degrading electrochemical performance [1].
| Evidence Dimension | Crystallographic Phase Purity (XRD) |
| Target Compound Data | Pure greigite (Fe3S4) nanoplatelets |
| Comparator Or Baseline | Iron(II) sulfate / chloride: Mixture of greigite and nonstoichiometric impurities |
| Quantified Difference | 100% target phase isolation vs. multiphase contamination |
| Conditions | Colloidal synthesis of Fe3S4 nanoplatelets |
Selecting Iron(II) acetate over cheaper sulfate or chloride salts prevents phase contamination, which is essential for achieving reliable charge transport in advanced battery anodes.
In the bottom-up synthesis of Fe/N-doped mesoporous carbon fuel cell catalysts, the introduction of unwanted heteroatoms can poison the catalyst. Iron(II) acetate is highly soluble in organic precursor mixtures and its acetate anion decomposes cleanly into carbonaceous byproducts, actively aiding the graphitization process without introducing foreign elements. In contrast, utilizing Iron(II) sulfate, Iron(II) chloride, or Iron(II) triflate introduces sulfur, chlorides, or fluorides, which can alter the doping profile, leave corrosive residues, or require significantly higher thermal decomposition temperatures [1].
| Evidence Dimension | Precursor Heteroatom Contamination |
| Target Compound Data | 0% added heteroatoms (acetate decomposes to C/H/O) |
| Comparator Or Baseline | FeCl3, FeSO4, Fe(OTf)2: Introduce Cl, S, or F into the carbon matrix |
| Quantified Difference | Complete elimination of halogen/sulfur catalyst poisons |
| Conditions | High-temperature pyrolysis (600–1200 °C) for Fe/N-doped carbon synthesis |
Procuring Iron(II) acetate for catalyst synthesis ensures a pristine doping profile and prevents halogen- or sulfur-induced degradation of fuel cell components.
The industrial scale-up of iron-based Metal-Organic Frameworks (MOFs) like MIL-100 is historically hindered by the need for highly corrosive hydrofluoric acid (HF) and harsh reaction conditions when using standard iron(III) salts. By utilizing anhydrous Iron(II) acetate as the metal node precursor, manufacturers can synthesize highly crystalline MIL-100 and Fe-BTC MOFs in benign water/alcohol mixtures under simple reflux. This route not only eliminates HF but also consistently yields MOFs with massive surface areas between 1300 and 1700 m2/g [1].
| Evidence Dimension | Solvent Toxicity and Surface Area |
| Target Compound Data | 1300–1700 m2/g using water/alcohol solvents |
| Comparator Or Baseline | Traditional Fe(III) salts: Require HF and harsh solvothermal conditions |
| Quantified Difference | Elimination of HF while maintaining >1300 m2/g surface area |
| Conditions | Synthesis of MIL-100 / Fe-BTC MOFs |
Transitioning to Iron(II) acetate allows for the environmentally compliant, scalable, and safer commercial production of high-performance MOFs.
Directly leveraging its ability to produce twin-free, spherical nanocrystals, Iron(II) acetate is the optimal precursor for synthesizing monodisperse spinel iron oxide nanoparticles. It is particularly suited for biomedical imaging and high-density magnetic storage applications where strict morphological control and the absence of crystal defects are mandatory[1].
In the production of advanced colloidal iron sulfide (e.g., greigite) battery anodes, Iron(II) acetate prevents the multiphase contamination typically caused by sulfate or chloride salts. This makes it the precursor of choice for electrochemical applications requiring absolute crystallographic phase purity to maintain reliable charge transport[2].
For the bottom-up synthesis of Fe/N-doped mesoporous carbon catalysts, Iron(II) acetate provides a clean, carbonizable anion that aids graphitization without introducing catalyst-poisoning sulfur or halogens. It is highly recommended for procurement in green energy sectors developing high-performance, degradation-resistant fuel cells [3].
Iron(II) acetate enables the large-scale, environmentally compliant synthesis of high-surface-area iron MOFs (such as MIL-100 and Fe-BTC). By eliminating the need for highly toxic hydrofluoric acid (HF) and allowing for processing in benign water/alcohol mixtures, it drastically reduces the safety overhead and equipment corrosion costs in industrial MOF manufacturing [4].
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